Oxacycloheptadec-8-en-2-one, (8Z)-

Description

Structure

3D Structure

Properties

IUPAC Name |

(8Z)-1-oxacycloheptadec-8-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h2,4H,1,3,5-15H2/b4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIPUOMWGQAOIT-RQOWECAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCOC(=O)CCCCCC=CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCCOC(=O)CCCCC/C=C\CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20881237 | |

| Record name | Musk | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

398.00 to 399.00 °C. @ 760.00 mm Hg | |

| Record name | (Z)-7-Hexadecen-1,16-olide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031086 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123-69-3 | |

| Record name | Ambrettolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Musk | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxacycloheptadec-8-en-2-one, (8Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Musk | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadec-7-en-16-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXACYCLOHEPTADEC-8-EN-2-ONE, (8Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095I377U8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-7-Hexadecen-1,16-olide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031086 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(8Z)-Oxacycloheptadec-8-en-2-one chemical properties

An In-depth Technical Guide to (8Z)-Oxacycloheptadec-8-en-2-one

Foreword

(8Z)-Oxacycloheptadec-8-en-2-one, more commonly known by its trivial name Ambrettolide, stands as a cornerstone of the modern perfumer's palette. This macrocyclic lactone, prized for its potent and elegant musk odor, offers a unique combination of tenacity, diffusiveness, and olfactory beauty. This guide provides a comprehensive exploration of its chemical and physical properties, synthesis, reactivity, and applications, tailored for researchers, chemists, and professionals in the fragrance and flavor industries.

Chemical Identity and Molecular Architecture

(8Z)-Oxacycloheptadec-8-en-2-one is a 16-membered macrocyclic lactone. Its structure is defined by a seventeen-membered ring containing an ester functional group (lactone) and a single cis-configured (Z) double bond between carbons 8 and 9. This specific stereochemistry is crucial for its characteristic olfactory profile.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (8Z)-1-Oxacycloheptadec-8-en-2-one[1] |

| Common Names | Ambrettolide, (Z)-7-Hexadecen-1,16-olide, Natural Musk Ambrette[1][2][3] |

| CAS Registry Number | 123-69-3[1][3] |

| Molecular Formula | C₁₆H₂₈O₂[1][3][4] |

| Molecular Weight | 252.39 g/mol [1][4] |

| InChI | InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h2,4H,1,3,5-15H2/b4-2-[1][3] |

| SMILES | C1CCCCOC(=O)CCCCC/C=C\CCC1[1] |

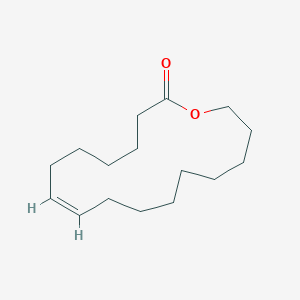

Caption: Simplified 2D representation of (8Z)-Oxacycloheptadec-8-en-2-one.

Physicochemical Properties

Ambrettolide is typically a colorless to pale yellow liquid with a characteristic powerful, sweet, and musky odor.[5] Its high molecular weight and macrocyclic structure contribute to its low volatility and excellent substantivity, making it a valuable fixative in fragrance formulations.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless liquid | [4] |

| Boiling Point | 187°C (at reduced pressure); 398-399°C (at 760 mmHg) | [1][4] |

| Density | ~0.956 g/mL at 25°C | [4][5] |

| Refractive Index (n20/D) | 1.477 - 1.482 | [4][5] |

| Flash Point | >99°C (>210.2°F) | [4][6] |

| Vapor Pressure | 0.000158 mmHg at 23°C | [4] |

| Solubility | Soluble in ethanol and chloroform.[5][7] |

| Log P (Octanol/Water) | 5.5 - 6.51 |[1][4] |

Spectroscopic Profile

The structural elucidation and quality control of (8Z)-Oxacycloheptadec-8-en-2-one rely on standard spectroscopic techniques.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which is critical for confirming the molecular weight (m/z 252.39).[3] The fragmentation pattern would be characteristic of a macrocyclic lactone.

-

Gas Chromatography (GC): Due to its application in fragrance, GC is a primary method for assessing purity and for isomeric analysis. Kovats retention indices are well-documented for both polar and non-polar columns, aiding in its identification within complex mixtures.[1][8]

Synthesis and Sourcing

(8Z)-Oxacycloheptadec-8-en-2-one can be obtained from both natural and synthetic sources.

-

Natural Extraction: The compound occurs naturally in the oil of ambrette seeds (Abelmoschus moschatus), from which its name is derived.[5]

-

Chemical Synthesis: The majority of commercially available Ambrettolide is produced synthetically. A common precursor is aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), which can be converted through a multi-step process involving protection, oxidation, and macrolactonization to yield the target molecule.[5]

-

Biotechnological Routes: Modern approaches are exploring microbial fermentation as a more sustainable method for producing this valuable fragrance ingredient.[7]

Caption: Simplified workflow for the chemical synthesis of Ambrettolide.

Chemical Reactivity and Stability

The reactivity of Ambrettolide is governed by its two primary functional groups: the lactone (cyclic ester) and the alkene (C=C double bond).

-

Lactone Hydrolysis: Under strong acidic or basic conditions, the lactone ring can be hydrolyzed to yield the corresponding open-chain ω-hydroxy carboxylic acid. This reaction is generally slow under neutral conditions, contributing to the molecule's stability in most formulations.

-

Alkene Reactions: The cis-double bond can undergo typical alkene reactions:

-

Hydrogenation: Catalytic hydrogenation will saturate the double bond, yielding the corresponding saturated macrocyclic lactone, oxacycloheptadecan-2-one. This alters the odor profile.[7]

-

Oxidation: Strong oxidizing agents can cleave the double bond.

-

Halogenation: The double bond can react with halogens like bromine or chlorine.

-

Caption: Key chemical reactions involving Ambrettolide.

Applications in Industry

The primary application of (8Z)-Oxacycloheptadec-8-en-2-one is in the fragrance industry, where it is highly regarded as a macrocyclic musk.

-

Perfumery: It is used as a foundational note in a wide array of fine fragrances. Its role is multifaceted:

-

Musk Note: It imparts a warm, sweet, and sensual musk character.[7][9]

-

Fixative: Its low volatility helps to prolong the evaporation of more volatile top and middle notes, increasing the overall longevity of a scent.[5][10]

-

Exaltolide/Diffuser: It can enhance and lift other notes in a composition, adding volume and radiance even at low concentrations.[5][9]

-

-

Cosmetics and Personal Care: Due to its pleasant and stable scent, it is incorporated into various scented products like lotions, soaps, and creams.[7]

-

Flavoring Agent: While its use in flavors is less common and has been subject to regulatory review, it has been explored for certain fruit profiles.[7][11]

Safety and Handling

(8Z)-Oxacycloheptadec-8-en-2-one is generally considered safe for its intended use in fragrances, though standard laboratory precautions should be observed.

-

GHS Classification: The substance does not meet the criteria for GHS hazard classification in many reports.[1] However, some safety data sheets may indicate a potential for allergic skin reaction (H317), classifying it as a skin sensitizer.[6]

-

Handling: Standard personal protective equipment (gloves, safety glasses) is recommended. Store in a cool, dry, and well-ventilated area away from ignition sources.[6]

-

Toxicity: It is described as being of low toxicity.[5] No components are listed as carcinogenic by IARC, NTP, or OSHA at levels greater than or equal to 0.1%.[6][12] When heated to decomposition, it may emit acrid smoke.[11][13]

Experimental Protocol: Quality Control via GC-MS

This section outlines a standard methodology for verifying the identity and purity of a sample of (8Z)-Oxacycloheptadec-8-en-2-one.

Objective: To confirm the identity and determine the purity of an Ambrettolide sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation:

-

Prepare a 1% (v/v) solution of the Ambrettolide sample in a high-purity solvent such as ethanol or hexane.

-

Prepare a calibration standard of known pure Ambrettolide at a similar concentration.

-

-

Instrumentation (Typical Parameters):

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5 or equivalent non-polar phase).

-

Injector: Split/splitless injector, typically in split mode (e.g., 50:1 split ratio).

-

Oven Program: Start at a lower temperature (e.g., 100°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 280°C and hold for 10 minutes.

-

Mass Spectrometer: Electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

-

-

Analysis:

-

Inject 1 µL of the prepared sample solution into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the major peak.

-

-

Data Interpretation:

-

Identification: Compare the retention time of the major peak in the sample chromatogram to that of the pure standard. The retention times should match within an acceptable margin.

-

Confirmation: Compare the acquired mass spectrum of the sample peak with a reference spectrum (e.g., from the NIST library). The fragmentation pattern and the molecular ion peak (m/z 252) should match.[3]

-

Purity Assessment: Calculate the area percentage of the main peak in the TIC. Purity is often expressed as the area of the Ambrettolide peak relative to the total area of all peaks in the chromatogram.

-

Sources

- 1. Oxacycloheptadec-8-en-2-one, (8Z)- | C16H28O2 | CID 5365703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxacycloheptadec-8-en-2-one, (8Z)- (CAS 123-69-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Oxacycloheptadec-8-en-2-one, (8Z)- [webbook.nist.gov]

- 4. ScenTree - Ambrettolide (CAS N° 28645-51-4) [scentree.co]

- 5. AMBRETTOLIDE CAS#: 28645-51-4 [m.chemicalbook.com]

- 6. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 7. Buy Oxacycloheptadec-8-en-2-one, (8Z)- | 123-69-3 [smolecule.com]

- 8. Oxacycloheptadec-8-en-2-one, (8Z)- [webbook.nist.gov]

- 9. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 10. Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 11. Oxacycloheptadec-8-en-2-one CAS#: 123-69-3 [m.chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Oxacycloheptadec-8-en-2-one | 123-69-3 [chemicalbook.com]

The Structural Elucidation of (8Z)-Oxacycloheptadec-8-en-2-one: A Multi-faceted Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(8Z)-Oxacycloheptadec-8-en-2-one, more commonly known as Ambrettolide, is a macrocyclic lactone highly valued in the fragrance industry for its potent and elegant musk odor.[1][2] As a 17-membered ring compound, its structural determination presents unique challenges characteristic of macrocycles, such as conformational flexibility and a high degree of spectral similarity among its numerous aliphatic protons and carbons. This technical guide provides a comprehensive, in-depth analysis of the methodologies and logical processes involved in the complete structure elucidation of Ambrettolide. By synthesizing data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H NMR, ¹³C NMR, and 2D correlation experiments, we will illustrate a self-validating system of analysis. This document is intended to serve as a definitive reference for researchers in natural product chemistry, synthetic chemistry, and drug development, offering field-proven insights into the causality behind experimental choices in the structural analysis of complex macrocyclic molecules.

Introduction: The Enigma of Macrocyclic Musks

The journey into the chemical structure of macrocyclic musks began in the 1920s with Leopold Ružička's groundbreaking work on muscone and civetone, which overturned the prevailing theory that large ring structures were inherently unstable. Ambrettolide, discovered in 1927, is a naturally occurring musk found in the essential oil of ambrette seeds (Abelmoschus moschatus) and angelica sap.[1][3] Its structure, a 17-membered lactone with a single point of unsaturation, is key to its desirable olfactory properties.

The elucidation of such a structure is not a trivial pursuit. The high number of methylene (-CH₂) groups in the aliphatic chain leads to significant signal overlap in ¹H NMR spectra, and the molecule's flexibility can complicate crystallographic analysis. Therefore, a synergistic application of multiple spectroscopic techniques is not just beneficial, but essential for unambiguous structural assignment. This guide will walk through the logical workflow, from determining the molecular formula to pinpointing the exact location and stereochemistry of the functional groups.

Foundational Analysis: Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the cornerstone for establishing the molecular formula. For (8Z)-Oxacycloheptadec-8-en-2-one, the analysis would reveal a molecular ion [M]⁺ peak corresponding to a precise mass.

The presence of two oxygen atoms, suggested by the mass, is a critical piece of information that points towards either two hydroxyl groups, a carboxylic acid, an ether and a ketone, or an ester functionality. The even molecular weight is consistent with the nitrogen rule, suggesting an even number of nitrogen atoms (in this case, zero).

Degree of Unsaturation

With the molecular formula C₁₆H₂₈O₂, the degree of unsaturation (DoU) can be calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

DoU = 16 + 1 - (28/2) = 3

A DoU of 3 indicates the presence of a combination of rings and/or double bonds. This initial calculation is a vital clue; in this case, it points to one ring and two double bonds, or two rings and one double bond. This information will be further refined by other spectroscopic methods.

Functional Group Identification: The Role of Infrared Spectroscopy

Infrared (IR) spectroscopy provides invaluable information about the functional groups present in a molecule. The IR spectrum of Ambrettolide displays characteristic absorption bands that are crucial for the initial structural hypothesis.

Table 1: Key Infrared (IR) Absorption Bands for Ambrettolide

| Frequency (cm⁻¹) | Intensity | Assignment | Implication |

| ~2929, ~2883 | Strong | C-H (sp³) stretching | Confirms the presence of a significant aliphatic hydrocarbon chain.[3] |

| ~1737 | Strong | C=O (ester) stretching | This is a key indicator of a lactone (cyclic ester) functionality, which is known to absorb at a slightly higher frequency than an acyclic ester. This accounts for one degree of unsaturation and both oxygen atoms.[3] |

| ~1460 | Medium | C-H bending | Further evidence of methylene groups.[3] |

The strong absorption at ~1737 cm⁻¹ is the most telling feature. It strongly suggests the presence of a carbonyl group within an ester, and its specific frequency is characteristic of a large-ring lactone. This single piece of data elegantly accounts for both oxygen atoms and one degree of unsaturation. The remaining two degrees of unsaturation must therefore be accounted for by a ring and a double bond.

Unraveling the Carbon Skeleton: ¹³C Nuclear Magnetic Resonance

¹³C NMR spectroscopy provides a map of the carbon environments within the molecule. For a molecule with the formula C₁₆H₂₈O₂, we expect to see 16 distinct carbon signals, unless molecular symmetry is present.

Table 2: ¹³C NMR Spectral Data for (8Z)-Oxacycloheptadec-8-en-2-one (100 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Carbon Atom Assignment | Multiplicity (from DEPT) | Analysis |

| 174.05 | C-2 | C | Quaternary Carbon: The downfield shift is characteristic of a carbonyl carbon in an ester or lactone. This confirms the IR data. |

| 130.31 | C-8 or C-9 | CH | Olefinic Carbon: This signal, along with the one at 130.15 ppm, confirms the presence of a C=C double bond, accounting for the second degree of unsaturation. |

| 130.15 | C-9 or C-8 | CH | Olefinic Carbon: The chemical shift is very similar to its counterpart, typical for a double bond in a large, flexible ring. |

| 63.82 | C-16 | CH₂ | Oxygenated Carbon: This upfield signal for a CH₂ group indicates it is directly attached to the electron-withdrawing oxygen of the ester (C-O). |

| 34.64 | C-3 | CH₂ | Methylene Carbon: Alpha to the carbonyl group (C=O). |

| 29.52 - 25.37 | Remaining CH₂ | CH₂ | Aliphatic Methylene Carbons: This cluster of signals represents the numerous methylene groups in the long aliphatic chain of the macrocycle. |

The ¹³C NMR data provides a wealth of structural information:

-

Lactone Confirmation: The signal at 174.05 ppm (C-2) confirms the carbonyl of the lactone.

-

Alkene Confirmation: The two signals at ~130 ppm (C-8, C-9) confirm the presence of one double bond.

-

Ester Linkage: The signal at 63.82 ppm (C-16) identifies the methylene group attached to the ester oxygen.

-

Macrocycle Confirmation: The presence of a single C=O and a single C=C accounts for two degrees of unsaturation. The molecular formula requires three. The third must therefore be the large ring itself.

-

Lack of Symmetry: The presence of numerous distinct signals in the aliphatic region suggests a lack of high symmetry in the molecule's preferred conformation in solution.

The Proton Environment: ¹H Nuclear Magnetic Resonance

While ¹³C NMR defines the carbon framework, ¹H NMR spectroscopy details the proton environment and, crucially, the connectivity between atoms through spin-spin coupling. The ¹H NMR spectrum of Ambrettolide is complex due to the extensive overlap of signals from the many methylene groups.

Table 3: ¹H NMR Spectral Data for (8Z)-Oxacycloheptadec-8-en-2-one (400 MHz, CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Proton Assignment | Analysis |

| 5.32 | t, J = 4.6 Hz | 2H (H-8, H-9) | Olefinic Protons: This signal confirms the C=C double bond. The small coupling constant is characteristic of protons on a cis (Z) double bond within a macrocycle. This is a critical piece of stereochemical information. |

| 4.13 | t, J = 5.4 Hz | 2H (H-16) | Oxygenated Methylene Protons: This triplet corresponds to the two protons on the carbon adjacent to the ester oxygen (C-16). Its downfield shift is due to the deshielding effect of the oxygen. |

| 2.32 | t, J = 6.4 Hz | 2H (H-3) | Alpha-Carbonyl Methylene Protons: This triplet represents the two protons on the carbon adjacent to the carbonyl group (C-3). The downfield shift is due to the electron-withdrawing nature of the carbonyl. |

| 2.05 | m | 4H (H-7, H-10) | Allylic Methylene Protons: These are the protons on the carbons adjacent to the double bond. Their chemical shift is characteristic of an allylic position. |

| 1.63 | m | 4H | Methylene Protons: Protons beta to the ester/carbonyl or double bond. |

| 1.33 | m | 14H | Bulk Methylene Protons: This large, complex multiplet represents the remaining seven CH₂ groups in the aliphatic chain, which are too similar in their electronic environment to be easily resolved. |

The ¹H NMR data provides the final, crucial pieces of the puzzle:

-

Confirmation of Key Groups: The distinct signals for the olefinic, oxygenated methylene, and alpha-carbonyl methylene protons confirm the local environments around the functional groups.

-

Stereochemistry of the Double Bond: The triplet multiplicity and small coupling constant (J = 4.6 Hz) of the olefinic protons at δ 5.32 are strong evidence for a (Z) or cis configuration. In a flexible macrocycle, the dihedral angles often lead to smaller coupling constants, but this value is highly indicative of a cis geometry when compared to typical trans couplings.

Assembling the Pieces: The Logical Workflow

The elucidation of the structure of (8Z)-Oxacycloheptadec-8-en-2-one is a process of logical deduction, where each piece of spectroscopic data validates and builds upon the others.

Caption: Logical workflow for the structure elucidation of Ambrettolide.

Corroboration through Synthesis

While spectroscopic analysis provides a robust and definitive structure, total synthesis from known starting materials offers the ultimate confirmation. Several synthetic routes to Ambrettolide have been developed, often starting from compounds like aleuritic acid or through ring-closing metathesis reactions.[6][7] When a synthetic sample, produced through a known series of reactions, is shown to have identical spectroscopic data (NMR, IR, MS) and physical properties to the natural isolate, the proposed structure is considered unequivocally proven.

Conclusion

The structure elucidation of (8Z)-Oxacycloheptadec-8-en-2-one is a classic example of the power of a multi-technique spectroscopic approach. No single method provides the complete picture, but together, they form a self-validating and interlocking web of evidence. Mass spectrometry establishes the molecular formula, Infrared spectroscopy identifies the key lactone functional group, ¹³C NMR maps the carbon skeleton, and ¹H NMR reveals the proton environments and crucial stereochemical details of the double bond. This systematic process, moving from the general to the specific, allows for the unambiguous assignment of one of the most important and elegant molecules in the perfumer's palette. The principles outlined in this guide are fundamental and broadly applicable to the structural determination of other complex natural and synthetic molecules.

References

- Google Patents. (n.d.). US6150538A - Process for manufacturing cis-isoambrettolide and use thereof.

- Google Patents. (n.d.). CN109867653A - A kind of preparation method of ambrettolide.

-

Journal of the Chemical Society, Perkin Transactions 1. (1981). Synthesis of ambrettolide from phloionolic acid. RSC Publishing. Retrieved January 14, 2026, from [Link]

-

ScenTree. (n.d.). Ambrettolide (CAS N° 28645-51-4). Retrieved January 14, 2026, from [Link]

-

Givaudan. (n.d.). Ambrettolide. Retrieved January 14, 2026, from [Link]

-

The Good Scents Company. (n.d.). ambrettolide omega-6-hexadecenlactone. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectrum and chemical structure of (Z)-Oxacycloheptadec-8-en-2-one. Retrieved January 14, 2026, from [Link]

-

Journal of the Chemical Society. (1963). Macrocyclic musk compounds. Part III. A new synthesis of ambrettolide from aleuritic acid. RSC Publishing. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Oxacycloheptadec-8-en-2-one, (8Z)-. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). Oxacycloheptadec-8-en-2-one, (8Z)-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

FooDB. (n.d.). Showing Compound D6-Ambrettolide (FDB016950). Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1-Oxacycloheptadec-8-en-2-one. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Givaudan. (n.d.). Ambrettolide. Retrieved January 14, 2026, from [Link]

-

Scentspiracy. (n.d.). Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). US3681395A - Preparation of ambrettolide.

-

PubChem. (n.d.). Macrocyclic lactone. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical Structure of Macrocyclic Lactones. Retrieved January 14, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Olefinic-Lactone Cyclizations to Macrocycles. National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

PubMed. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

MDPI. (n.d.). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

-

DTIC. (n.d.). THE INFRARED SPECTRA AND VIBRATIONAL ASSIGNMENTS FOR SOME ORGANOMETALLIC COMPOUNDS. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Helvetica Chimica Acta. Retrieved January 14, 2026, from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Oxacycloheptadec-8-en-2-one, (8Z)-. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

Sources

- 1. ScenTree - Ambrettolide (CAS N° 28645-51-4) [scentree.co]

- 2. Ambrettolide | Givaudan [givaudan.com]

- 3. US6150538A - Process for manufacturing cis-isoambrettolide and use thereof - Google Patents [patents.google.com]

- 4. CN109867653A - A kind of preparation method of ambrettolide - Google Patents [patents.google.com]

- 5. Oxacycloheptadec-8-en-2-one, (8Z)- | C16H28O2 | CID 5365703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of ambrettolide from phloionolic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. 455. Macrocyclic musk compounds. Part III. A new synthesis of ambrettolide from aleuritic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

(8Z)-Oxacycloheptadec-8-en-2-one natural sources and isolation

An In-depth Technical Guide to the Natural Sources and Isolation of (8Z)-Oxacycloheptadec-8-en-2-one for Researchers and Drug Development Professionals

Foreword: The Allure of a Macrocyclic Musk

(8Z)-Oxacycloheptadec-8-en-2-one, more commonly known in the fragrance and flavor industry as Ambrettolide, is a macrocyclic lactone prized for its potent, elegant, and persistent musk odor.[1][2][3] Its unique olfactory profile, reminiscent of natural musk with floral and fruity undertones, has made it a valuable ingredient in high-end perfumery and a subject of interest for various chemical and biological applications.[4][5] This guide provides a comprehensive overview of the natural origins of this fascinating molecule and the scientific principles and methodologies behind its isolation and purification. We will delve into its primary plant and microbial sources, critically evaluate the evidence for its presence in the animal kingdom, and provide detailed protocols for its extraction and characterization, equipping researchers and development professionals with the foundational knowledge to harness this remarkable natural product.

Chapter 1: Natural Occurrence of (8Z)-Oxacycloheptadec-8-en-2-one

The quest for natural sources of musk compounds has been driven by the ethical and conservational concerns associated with animal-derived musks.[6] (8Z)-Oxacycloheptadec-8-en-2-one has emerged as a key player in this arena, with its presence confirmed in the plant and microbial kingdoms.

The Premier Botanical Source: Ambrette Seeds (Abelmoschus moschatus)

The most significant and commercially exploited natural source of (8Z)-Oxacycloheptadec-8-en-2-one is the seed of the ambrette plant, Abelmoschus moschatus Medik. (syn. Hibiscus abelmoschus), a member of the Malvaceae family.[7] Native to India, this plant is now cultivated in various tropical regions for its aromatic seeds.[7] The characteristic musky aroma of the seeds is primarily attributed to Ambrettolide.[8]

The essential oil obtained from ambrette seeds is a complex mixture of compounds. While the exact composition can vary depending on the geographical origin and extraction method, (8Z)-Oxacycloheptadec-8-en-2-one is consistently a major constituent.

| Component | Representative Percentage (%) | Reference |

| (2E,6E)-Farnesyl acetate | 51.45 - 58.0 | [4][9] |

| (8Z)-Oxacycloheptadec-8-en-2-one (Ambrettolide) | 7.8 - 12.96 | [4][9] |

| Decyl acetate | 4.8 - 6.53 | [9][10] |

| (2Z,6E)-Farnesyl acetate | 3.5 | [9] |

| Dodecyl acetate | 2.4 | [9] |

Table 1: Major chemical constituents of Ambrette seed essential oil.

A Microbial Source: The Fungus Perenniporia robiniophila

Recent discoveries have unveiled a microbial source for Ambrettolide. A patent has described the production of (8Z)-Oxacycloheptadec-8-en-2-one from the medicinal fungus Perenniporia robiniophila.[11][12] This finding opens up avenues for the biotechnological production of this valuable lactone through fermentation, offering a potentially more sustainable and scalable alternative to agricultural sourcing. The process involves the cultivation of the fungus, followed by the extraction and purification of Ambrettolide from its fructification or mycelium.[11][12]

The Animal Kingdom: A Tentative Link to Musk Deer

The historical source of musk fragrances is the glandular secretions of the male musk deer (Moschus species).[13] The primary odoriferous component of deer musk is muscone (3-methylcyclopentadecanone).[12] However, there is a tantalizing yet not definitively substantiated link between musk deer and (8Z)-Oxacycloheptadec-8-en-2-one. A PubChem entry describes this lactone as the "pure essence from secretion of preputial follicles of Moschus moschiferus L.".[14][15] Despite this, comprehensive analytical studies of musk deer secretions often do not list Ambrettolide as a significant component, focusing on muscone and a variety of other compounds, including other macrocyclic ketones, steroids, and fatty acids.[6][8][12][16] Given the current body of scientific literature, the presence of (8Z)-Oxacycloheptadec-8-en-2-one in musk deer secretions should be considered tentative and requires further analytical confirmation.

Insect Pheromones: An Unconfirmed Role

While many macrocyclic lactones serve as pheromones in the insect world, extensive searches of the literature and pheromone databases have not revealed any evidence of (8Z)-Oxacycloheptadec-8-en-2-one being utilized as a pheromone by any known insect species.

Chapter 2: Isolation and Purification from Abelmoschus moschatus Seeds

The isolation of (8Z)-Oxacycloheptadec-8-en-2-one from ambrette seeds is a multi-step process that begins with the extraction of the essential oil, followed by purification to concentrate the desired lactone. The choice of extraction methodology is critical as it influences both the yield and the olfactory quality of the final product.

Extraction Methodologies

Two primary methods are employed for the extraction of the essential oil from ambrette seeds: steam distillation and solvent extraction.

This traditional method is widely used for extracting essential oils. It is particularly effective for volatile compounds that are immiscible with water.

Principle: Co-distillation with water allows for the volatilization of high-boiling-point compounds like Ambrettolide at temperatures below their decomposition point. The combined vapor pressure of the immiscible liquid and water reaches atmospheric pressure at a temperature lower than the boiling point of either component.

Protocol for Steam Distillation:

-

Preparation of Plant Material: Coarsely grind the dried ambrette seeds to increase the surface area for efficient oil release.[9]

-

Apparatus Setup: Place the ground seeds in a still, and add water. The still is connected to a steam generator and a condenser, which in turn is connected to a separator (e.g., a Clevenger-type apparatus).

-

Distillation: Pass steam through the ground seeds. The steam will carry the volatile oil vapors into the condenser.

-

Condensation and Separation: In the condenser, the steam and oil vapors are cooled and revert to their liquid forms. Due to the immiscibility of the oil and water, they form two distinct layers in the separator.

-

Collection: The lighter essential oil layer is decanted from the top of the aqueous layer.

-

Drying: The collected oil is dried over anhydrous sodium sulfate to remove any residual water.

Causality Behind Experimental Choices:

-

Grinding the seeds: This ruptures the cell walls, facilitating the release of the essential oil which is primarily located in the seed coat.[6]

-

Use of steam: This provides a gentle heating method that prevents the thermal degradation of sensitive aromatic compounds.

Yield: Steam distillation typically yields around 0.15-0.2% of essential oil from the seeds.[6] The resulting oil may initially have a "fatty" odor and often requires an aging period of several months to develop its full, characteristic musky bouquet.[8]

Solvent extraction is an alternative method that can provide a higher yield of the aromatic compounds.

Principle: This method relies on the differential solubility of the desired compounds in a specific solvent. Ambrettolide, being a relatively non-polar molecule, is readily soluble in non-polar organic solvents.[6] Soxhlet extraction is a continuous extraction method that allows for the efficient removal of the desired compounds with a minimal amount of solvent.

Protocol for Soxhlet Extraction:

-

Preparation of Plant Material: Finely powder the dried ambrette seeds (e.g., to a particle size of 40-60 µm).[4]

-

Apparatus Setup: Place the powdered seeds in a cellulose thimble and insert the thimble into the main chamber of the Soxhlet extractor. The extractor is then fitted onto a flask containing the extraction solvent and topped with a condenser.

-

Choice of Solvent: Non-polar solvents such as hexane or petroleum ether are preferred due to the non-polar nature of Ambrettolide.[6] Benzene has also been used historically.[4] A solvent-to-material ratio of 10:1 is typically employed.[4]

-

Extraction: Heat the solvent in the flask. The solvent vapor travels up the distillation arm, is condensed by the condenser, and drips down into the thimble containing the seeds. The solvent fills the thimble and extracts the soluble compounds. Once the solvent reaches the top of the siphon arm, the entire contents of the thimble are siphoned back into the boiling flask.

-

Duration: This cycle is repeated for an extended period (e.g., 12 hours) to ensure complete extraction.[4]

-

Solvent Recovery: After extraction, the solvent is removed from the extract, typically using a rotary evaporator under reduced pressure, to yield a waxy, semi-solid mass known as "concrete".

Causality Behind Experimental Choices:

-

Fine powdering: Maximizes the surface area for solvent penetration and efficient extraction.

-

Soxhlet apparatus: Allows for continuous extraction with a fresh batch of distilled solvent, ensuring a high extraction efficiency.

-

Non-polar solvents: "Like dissolves like." The non-polar nature of these solvents makes them ideal for extracting the non-polar Ambrettolide.[6]

Yield: Solvent extraction generally provides a higher yield of the concrete (around 5.5-6.95%) and the absolute oil (0.38-0.6%) compared to steam distillation.[4][6] The resulting product is often described as having a more fragrant and truer musky odor than the steam-distilled oil.[6]

Purification of the Crude Extract

The crude extract obtained from solvent extraction (the "concrete") contains not only the desired essential oil but also a significant amount of non-volatile, odorless fatty acids.[4] These must be removed to obtain the "absolute" oil.

Protocol for Fatty Acid Removal (Freezing Technique):

-

Dissolution: Dissolve the crude concrete in a polar solvent in which the fatty acids have low solubility at reduced temperatures, such as ethanol.

-

Cooling: Cool the solution to a low temperature (e.g., -20°C).[12] This causes the fatty acids to precipitate out of the solution.

-

Filtration: Filter the cold solution to remove the precipitated fatty acids.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the absolute oil, which is now enriched in Ambrettolide and other volatile components.

Isolation of (8Z)-Oxacycloheptadec-8-en-2-one by Column Chromatography

To obtain pure (8Z)-Oxacycloheptadec-8-en-2-one, the absolute oil is subjected to column chromatography.

Principle: This technique separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. By carefully selecting the stationary and mobile phases, compounds with different polarities can be effectively separated.

General Protocol for Column Chromatography:

-

Stationary Phase: A polar adsorbent such as silica gel is typically used as the stationary phase.[11]

-

Column Packing: The silica gel is packed into a glass column as a slurry in a non-polar solvent (wet packing) or as a dry powder followed by the solvent (dry packing).[17]

-

Sample Loading: The absolute oil is dissolved in a minimal amount of a non-polar solvent and carefully loaded onto the top of the silica gel column.

-

Elution: A mobile phase (eluent), typically a mixture of non-polar and slightly more polar solvents (e.g., a gradient of hexane and ethyl acetate), is passed through the column. The less polar compounds will travel down the column faster, while the more polar compounds will be retained more strongly by the silica gel.

-

Fraction Collection: The eluent is collected in a series of fractions as it exits the column.

-

Analysis: Each fraction is analyzed by a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure (8Z)-Oxacycloheptadec-8-en-2-one.

-

Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is evaporated to yield the isolated (8Z)-Oxacycloheptadec-8-en-2-one.

Chapter 3: Analytical Characterization

The identification and quantification of (8Z)-Oxacycloheptadec-8-en-2-one in natural extracts are typically performed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds in a complex mixture.

-

Gas Chromatography (GC): The components of the essential oil are separated based on their boiling points and polarity as they pass through a capillary column. The retention time (the time it takes for a compound to elute from the column) is a characteristic property of the compound under a given set of conditions.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized (typically by electron impact), causing them to fragment. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. The fragmentation pattern provides valuable information for structure elucidation.[4]

The NIST WebBook provides a reference mass spectrum for (8Z)-Oxacycloheptadec-8-en-2-one, which can be used for comparison and identification.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules.

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).

-

¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms in a molecule and their chemical environment.

The characterization of isolated Ambrettolide by ¹H NMR has been reported, confirming its structure.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of (8Z)-Oxacycloheptadec-8-en-2-one would show characteristic absorption bands for the ester carbonyl group (C=O) and the C-O stretching of the lactone ring, as well as the C=C stretching of the double bond. A marked difference is observed between the FTIR spectrum of the crude ambrette seed oil and the isolated Ambrettolide, reflecting the removal of impurities.[4]

Conclusion

(8Z)-Oxacycloheptadec-8-en-2-one is a naturally occurring macrocyclic lactone of significant interest to the fragrance, flavor, and pharmaceutical industries. Its primary and most well-documented source is the seeds of Abelmoschus moschatus, from which it can be isolated through a combination of extraction and chromatographic techniques. The emergence of microbial sources like Perenniporia robiniophila presents exciting opportunities for its biotechnological production. While its presence in musk deer remains a topic for further investigation, the established methods for its isolation from botanical sources provide a robust foundation for researchers and industry professionals. The detailed protocols and analytical methodologies outlined in this guide serve as a valuable resource for the exploration and utilization of this remarkable natural compound.

References

-

Nautiyal, O. H., & Tiwari, K. (2011). Extraction of Ambrette seed oil and isolation of Ambrettolide with its Characterization by 1 H NMR. Journal of Natural Products, 4, 75-80. [Link]

-

Joseph, E., Banerjee, A., & Donde, C. (2020). Extraction of musk fragrance oil from Ambrette seeds (Abelmoschus moschatus). Journal of Emerging Technologies and Innovative Research, 7(4), 830-833. [Link]

- A kind of preparation method of ambrettolide. (2019). CN109867653A.

-

Chemical composition of Ambrette Essential Oil. (2017). UKEssays. [Link]

- A kind of preparation method of ambrinolide. (2021). CN109867653B.

-

Oxacycloheptadec-8-en-2-one, (8Z)-. PubChem. [Link]

-

The essential differences in microbial and chemical components of musk of different qualities secreted by captive male forest musk deer (Moschus berezovskii). ProQuest. [Link]

-

Characterization of Ambrette Seed Oil and Its Mode of Action in Bacteria. (2015). Molecules, 20(1), 383-394. [Link]

-

Abelmoschus moschatus. PROSEA. [Link]

-

Unveiling The Fragrant Odyssey: From Seed To Scent - The Ambrettolide Journey. (2024). [Link]

-

Oxacycloheptadec-8-en-2-one, (8Z)-. NIST WebBook. [Link]

-

Ambrette and Аmbrettolide in Perfumery. Fragrantica. [Link]

-

Ambrettolide (CAS N° 28645-51-4). ScenTree. [Link]

-

Ambrettolide, an expensive isolate. (2018). Medium. [Link]

-

Ambrette Seed Essential Oil Extraction Plant. Mechotech. [Link]

-

Ambrette Seeds Oil Extraction Plant. Best Engineering Technologies. [Link]

-

Ambrettolide. Givaudan. [Link]

-

Oxacycloheptadec-8-en-2-one, (8Z)-. PubChem. [Link]

-

Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery. Scentspiracy. [Link]

-

Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. [Link]

-

Study of compositions of musks in different types secreted by forest musk deer (Moschus berezovskii). (2021). PLOS ONE, 16(3), e0245677. [Link]

-

Ambrette and Аmbrettolide in Perfumery. (2022). Fragrantica. [Link]

-

Ambrette Seeds Oil Distillation Plant. Mechotech. [Link]

-

Unveiling The Fragrant Odyssey: From Seed To Scent - The Ambrettolide Journey. (2024). [Link]

-

Deer musk. Wikipedia. [Link]

Sources

- 1. medium.com [medium.com]

- 2. perfumersupplyhouse.com [perfumersupplyhouse.com]

- 3. Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. Characterization of Ambrette Seed Oil and Its Mode of Action in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. journals.plos.org [journals.plos.org]

- 7. compoundchem.com [compoundchem.com]

- 8. Study of compositions of musks in different types secreted by forest musk deer (Moschus berezovskii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ukessays.com [ukessays.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Study of compositions of musks in different types secreted by forest musk deer (Moschus berezovskii) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. directpcw.com [directpcw.com]

- 14. scilit.com [scilit.com]

- 15. Oxacycloheptadec-8-en-2-one, (8Z)- | C16H28O2 | CID 5365703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. The essential differences in microbial and chemical components of musk of different qualities secreted by captive male forest musk deer (Moschus berezovskii) - ProQuest [proquest.com]

- 17. ScenTree - Ambrettolide (CAS N° 28645-51-4) [scentree.co]

- 18. Oxacycloheptadec-8-en-2-one, (8Z)- [webbook.nist.gov]

Ambrettolide: A Comprehensive Technical Guide for Researchers and Scientists

This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a thorough understanding of Ambrettolide, a macrocyclic musk of significant interest. This document delves into its chemical identity, synthesis, analytical methodologies, and biological interactions, with a focus on practical, field-proven insights.

Introduction: The Significance of Ambrettolide

Ambrettolide, a macrocyclic lactone, is a highly valued compound, primarily known for its potent and elegant musk fragrance.[1][2] It is a key component in fine perfumery, prized for its ability to impart warmth, richness, and substantivity to fragrance compositions.[1][3][4] Beyond its olfactory properties, the unique macrocyclic structure of Ambrettolide and related musks makes them subjects of interest in medicinal chemistry and drug discovery for their potential biological activities.[5] This guide will explore the technical nuances of Ambrettolide, providing a foundational understanding for its application and study.

Chemical Identity: CAS Numbers and Synonyms

A critical point of clarification in the study of Ambrettolide is the existence of two primary CAS numbers, which refer to different, though closely related, molecules. This distinction is crucial for accurate research and sourcing.

-

CAS Number 7779-50-2: This number corresponds to the naturally occurring (Z)-7-Hexadecen-1,16-olide, the primary musk component of ambrette seed oil, derived from the plant Abelmoschus moschatus.[6]

-

CAS Number 28645-51-4: This number is assigned to Isoambrettolide, a synthetic isomer of the natural compound.[6] Due to its cost-effectiveness and consistent quality, this is the most common form of Ambrettolide in commercial use.[7]

The nomenclature surrounding Ambrettolide can be complex. The following table summarizes the key identifiers and synonyms associated with both the natural and synthetic forms.

| Identifier | Natural Ambrettolide | Synthetic Isoambrettolide |

| Primary CAS No. | 7779-50-2 | 28645-51-4 |

| Chemical Name | (Z)-7-Hexadecen-1,16-olide | Oxacycloheptadec-10-en-2-one |

| Molecular Formula | C16H28O2 | C16H28O2 |

| Molecular Weight | 252.39 g/mol | 252.4 g/mol |

| Synonyms | Ambrettolide, (Z)-omega-6-Hexadecenlactone, 16-Hydroxy-7-hexadecenoic acid lactone | Isoambrettolide, Ambrettozone, Hexadec-9-en-1,16-lactone, Moschus lactone, Lanbrettolide, Scentolide |

Synthesis of Ambrettolide: Methodologies and Workflows

The commercial production of Ambrettolide relies on synthetic routes, with several methods developed to achieve high purity and yield. Two prominent starting materials are aleuritic acid and 1,9-cyclohexadecadiene.

Synthesis from Aleuritic Acid

Aleuritic acid, a major component of shellac, is a common precursor for Ambrettolide synthesis. The general pathway involves the formation of a dioxolane derivative, followed by acetylation and subsequent lactonization.

Caption: Synthesis workflow of Ambrettolide isomers from 1,9-Cyclohexadecadiene.

Experimental Protocol: Synthesis of Ambrettolide Isomers from 1,9-Cyclohexadecadiene

-

Epoxidation: Dissolve 1,9-cyclohexadecadiene in a suitable solvent like dichloromethane. Add a peracid (e.g., m-chloroperoxybenzoic acid) portion-wise while maintaining the temperature below 25°C. The reaction is typically stirred for several hours until completion.

-

Reduction: The resulting 1,2,9,10-diepoxycyclohexadecane is then reduced to a mixture of cyclohexadecanediols using a reducing agent such as lithium aluminum hydride in an ethereal solvent.

-

Oxidation to Hydroxy Ketones: The diol mixture is oxidized to the corresponding hydroxy ketones using an oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane.

-

Baeyer-Villiger Oxidation: The hydroxy ketone mixture undergoes a Baeyer-Villiger oxidation using a peracid in the presence of a Lewis acid catalyst like boron trifluoride etherate to yield a mixture of hydroxy cyclohexadecanolides.

-

Dehydration and Purification: The final step is the dehydration of the hydroxy lactones using a strong acid catalyst to form a mixture of Ambrettolide isomers. The product is then purified by vacuum distillation.

Analytical Methods for Ambrettolide

For quality control, research, and formulation development, robust analytical methods are essential for the identification and quantification of Ambrettolide.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for analyzing volatile and semi-volatile compounds like Ambrettolide. It allows for the separation of isomers and the confident identification of the compound based on its mass spectrum.

Caption: A typical GC-MS workflow for the analysis of Ambrettolide.

GC-MS Protocol for Ambrettolide Analysis

-

Sample Preparation: Prepare a dilute solution of the Ambrettolide sample in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis: The resulting mass spectrum can be compared to a reference library (e.g., NIST) for identification. The retention time should also be compared to that of a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation and purity assessment of Ambrettolide.

¹H-NMR and ¹³C-NMR Spectroscopy Protocol for Ambrettolide

-

Sample Preparation: Dissolve approximately 5-10 mg of the Ambrettolide sample in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H-NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Chemical Shifts (in CDCl₃): The spectrum will show characteristic signals for the olefinic protons (around 5.3 ppm), the methylene group adjacent to the ester oxygen (around 4.1 ppm), and a complex multiplet for the other methylene groups in the macrocyclic ring.

-

-

¹³C-NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Chemical Shifts (in CDCl₃): Expect signals for the carbonyl carbon (around 174 ppm), the olefinic carbons (around 130 ppm), the carbon adjacent to the ester oxygen (around 64 ppm), and multiple signals for the other aliphatic carbons.

-

-

Data Analysis: The chemical shifts, coupling patterns, and integration of the signals are used to confirm the structure and assess the purity of the sample.

Biological Activity and Mechanism of Action

For professionals in drug development, understanding the biological interactions of Ambrettolide is of paramount importance.

Interaction with Olfactory Receptors

The characteristic musk odor of Ambrettolide is a result of its interaction with specific olfactory receptors (ORs) in the nasal epithelium. Recent research has identified human olfactory receptors, such as OR5AN1, that are activated by macrocyclic musks like Ambrettolide. [8]The binding of Ambrettolide to these G-protein coupled receptors initiates a signaling cascade that results in the perception of its distinct scent.

Caption: Conceptual diagram of Ambrettolide's interaction with an olfactory receptor.

Potential Pharmacological Activities

While the primary application of Ambrettolide is in fragrances, the broader class of macrocyclic compounds, including natural musks from which Ambrettolide is derived, has been investigated for various pharmacological effects. Studies on natural musk have suggested potential anti-inflammatory, neuroprotective, and anticancer activities. [9]It is important to note that these studies often involve complex mixtures of compounds found in natural musk, and further research is needed to determine the specific activities of isolated Ambrettolide. The exploration of macrocyclic lactones as a scaffold in drug design is an active area of research.

Regulatory and Safety Information

Ambrettolide is generally recognized as safe (GRAS) for its intended use as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA). [2]Its FEMA number is 2555. As with any chemical, it is essential to handle Ambrettolide in accordance with its Safety Data Sheet (SDS), using appropriate personal protective equipment, especially in a laboratory or industrial setting.

Comparative Analysis: Natural vs. Synthetic Ambrettolide

The choice between natural and synthetic Ambrettolide depends on the specific application, cost considerations, and desired olfactory profile.

| Feature | Natural Ambrettolide | Synthetic Isoambrettolide |

| Source | Ambrette seeds (Abelmoschus moschatus) | Chemical Synthesis |

| Odor Profile | Described as smoother, finer, and less fatty. May have more complex nuances due to trace components. [7] | A clean, powerful musk with fruity and floral undertones. Highly consistent from batch to batch. |

| Purity | Can vary depending on the extraction and purification process. | Typically high purity. |

| Cost | Significantly more expensive due to the low yield from natural sources. | More cost-effective for large-scale applications. |

| Availability | Limited and subject to variations in crop yields. | Readily available from various chemical suppliers. |

Conclusion

Ambrettolide is a fascinating and commercially important macrocyclic musk with a well-defined chemical identity and established synthetic routes. Its unique olfactory properties stem from its specific interactions with olfactory receptors. For researchers and drug development professionals, Ambrettolide and its macrocyclic lactone structure present opportunities for further investigation into its biological activities and potential therapeutic applications. A thorough understanding of its chemistry, synthesis, and analysis is fundamental to unlocking its full potential in both fragrance and scientific research.

References

-

Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. (2018). PubMed Central. [Link]

- NL7407463A - Ambrettolide and its isomers prodn. - from 1,9-cyclohexadecadiene useful as perfume constituents.

- US3681395A - Preparation of ambrettolide.

-

Facile synthesis of (E)-7-hexadecen-1,16-olide (ambrettolide). (n.d.). Zenodo. [Link]

- US4064144A - Process for the preparation of trans-Δ9 -isoambrettolide.

-

Musk Ambrette to Ambrettolide Substitution Guide. (2025). Scentspiracy. [Link]

-

Ambrettolide (CAS N° 28645-51-4). (n.d.). ScenTree. [Link]

-

-

Macrocyclic musk compounds. Part III. A new synthesis of ambrettolide from aleuritic acid. (1963). Journal of the Chemical Society (Resumed). [Link]

-

-

preparation of macrocyclic lactones. (2019). Justia Patents. [Link]

-

Unveiling The Fragrant Odyssey: From Seed To Scent - The Ambrettolide Journey. (2024). A B Enterprises. [Link]

-

Ambrettolide Vs Isoambrettolide. (2024). Reddit. [Link]

-

Ambrettolide. (n.d.). PerfumersWorld. [Link]

-

Zoology, chemical composition, pharmacology, quality control and future perspective of Musk (Moschus): a review. (2021). PubMed Central. [Link]

-

Ambrettolide. (n.d.). Givaudan. [Link]

-

Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. [Link]

-

Essential Oil Composition of Alluaudia procera and in Vitro Biological Activity on Two Drug-Resistant Models. (2019). PubMed Central. [Link]

Sources

- 1. Ambrettolide | Givaudan [givaudan.com]

- 2. Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. ScenTree - Ambrettolide (CAS N° 28645-51-4) [scentree.co]

- 4. perfumersworld.com [perfumersworld.com]

- 5. Essential Oil Composition of Alluaudia procera and in Vitro Biological Activity on Two Drug-Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Musk Ambrette to Ambrettolide Substitution Guide - olfactive aesthetics author's niche perfumery [olfactiveaesthetics.com]

- 7. reddit.com [reddit.com]

- 8. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3681396A - Preparation of cyclohexadecanolide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of (8Z)-Oxacycloheptadec-8-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(8Z)-Oxacycloheptadec-8-en-2-one , also widely known by its common name Ambrettolide , is a macrocyclic lactone of significant interest in the fragrance and pharmaceutical industries. Its characteristic musk odor has made it a valuable component in perfumery, while its unique 17-membered ring structure serves as a scaffold in medicinal chemistry.[1][2][3] A thorough understanding of its spectroscopic properties is paramount for its identification, quality control, and the development of novel derivatives. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of (8Z)-Oxacycloheptadec-8-en-2-one, grounded in established scientific principles and experimental best practices.

Molecular Structure and Spectroscopic Correlation: A Synergistic Approach

The structural elucidation of (8Z)-Oxacycloheptadec-8-en-2-one, with the molecular formula C₁₆H₂₈O₂ and a molecular weight of 252.39 g/mol , relies on the synergistic interpretation of data from various spectroscopic techniques.[2][4] Each method provides a unique piece of the structural puzzle, and together they offer a definitive confirmation of its chemical identity.

Caption: Workflow for the structural elucidation of (8Z)-Oxacycloheptadec-8-en-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of (8Z)-Oxacycloheptadec-8-en-2-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (8Z)-Oxacycloheptadec-8-en-2-one is characterized by signals corresponding to the olefinic protons of the Z-configured double bond, the protons alpha to the carbonyl group and the ester oxygen, and a complex multiplet for the numerous methylene groups in the macrocyclic ring.

Table 1: ¹H NMR Spectroscopic Data for (8Z)-Oxacycloheptadec-8-en-2-one

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.35 | m | 2H | -CH=CH- (Olefinic protons) |

| ~4.15 | t | 2H | -CH₂-O- |

| ~2.30 | t | 2H | -CH₂-C(=O)- |

| ~2.05 | m | 4H | Allylic protons |

| ~1.20-1.70 | m | 18H | Ring methylene protons |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here are typical values.

The downfield chemical shift of the olefinic protons around 5.35 ppm is characteristic of hydrogens on a carbon-carbon double bond. The Z-configuration is typically confirmed by the coupling constant (J-value) between these protons, which is expected to be in the range of 4-11 Hz. The protons on the carbon adjacent to the ester oxygen (-CH₂-O-) are deshielded and appear as a triplet around 4.15 ppm. Similarly, the protons alpha to the carbonyl group (-CH₂-C(=O)-) are observed as a triplet at approximately 2.30 ppm. The large, unresolved multiplet between 1.20 and 1.70 ppm corresponds to the remaining methylene protons of the macrocyclic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for (8Z)-Oxacycloheptadec-8-en-2-one

| Chemical Shift (δ) ppm | Assignment |

| ~174.0 | C=O (Ester carbonyl) |

| ~130.0 | -CH=CH- (Olefinic carbons) |

| ~64.0 | -CH₂-O- |

| ~34.5 | -CH₂-C(=O)- |

| ~25.0-30.0 | Ring methylene carbons |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The data presented here are typical values.

The carbonyl carbon of the ester functional group is the most deshielded, appearing at approximately 174.0 ppm. The two olefinic carbons are observed around 130.0 ppm. The carbon atom attached to the ester oxygen is found at about 64.0 ppm, while the carbon alpha to the carbonyl group is located near 34.5 ppm. The remaining methylene carbons of the large ring give rise to a series of peaks in the 25.0-30.0 ppm region.

Caption: Key ¹H and ¹³C NMR spectral correlations for the molecule.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For (8Z)-Oxacycloheptadec-8-en-2-one, the IR spectrum is dominated by the characteristic absorption bands of the ester carbonyl and the C-H bonds.

Table 3: FT-IR Spectroscopic Data for (8Z)-Oxacycloheptadec-8-en-2-one

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2925, ~2855 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1650 | Medium (weak) | C=C stretch (alkene) |

The most prominent feature in the IR spectrum is the strong absorption band around 1735 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ester group. The presence of strong C-H stretching vibrations around 2925 and 2855 cm⁻¹ confirms the aliphatic nature of the macrocyclic ring. A strong band at approximately 1250 cm⁻¹ corresponds to the C-O stretching of the ester linkage. The C=C stretching vibration of the cis-disubstituted double bond is expected to be weak and may appear around 1650 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through the analysis of its fragmentation pattern. For (8Z)-Oxacycloheptadec-8-en-2-one, electron ionization (EI) is a common technique.

The mass spectrum of (8Z)-Oxacycloheptadec-8-en-2-one, as provided by the NIST WebBook, shows a molecular ion peak (M⁺) at m/z 252, which corresponds to its molecular weight.[5]

Table 4: Key Fragments in the EI-Mass Spectrum of (8Z)-Oxacycloheptadec-8-en-2-one

| m/z | Interpretation |

| 252 | Molecular ion [M]⁺ |

| 234 | [M - H₂O]⁺ |

| Various smaller fragments | Resulting from cleavage of the macrocyclic ring |

The fragmentation of macrocyclic lactones can be complex. Common fragmentation pathways involve the loss of small neutral molecules such as water (H₂O), as evidenced by a peak at m/z 234. Cleavage of the ester linkage and fragmentation of the long aliphatic chain lead to a series of smaller fragment ions.

Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are generalized protocols for the spectroscopic analysis of (8Z)-Oxacycloheptadec-8-en-2-one.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (8Z)-Oxacycloheptadec-8-en-2-one in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a high-purity solvent is crucial to avoid interfering signals.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation: As (8Z)-Oxacycloheptadec-8-en-2-one is a liquid at room temperature, the neat liquid can be analyzed directly.[1] Place a small drop of the sample between two KBr or NaCl plates to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for data acquisition.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation tables.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and propose structures for the major fragment ions.

Conclusion: A Unified Spectroscopic Portrait

The collective spectroscopic data from NMR, IR, and MS provides a definitive and detailed characterization of (8Z)-Oxacycloheptadec-8-en-2-one. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework and the cis-stereochemistry of the double bond. The IR spectrum confirms the presence of the key ester functional group and the aliphatic nature of the molecule. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural information through its fragmentation pattern. This comprehensive spectroscopic profile is indispensable for researchers and professionals working with this important macrocyclic lactone, ensuring its unambiguous identification and facilitating its application in various scientific and industrial domains.

References

-

GSIS. (8Z)-OXACYCLOHEPTADEC-8-EN-2-ONE. Global Substance Registration System. Retrieved from [Link]

-

ScenTree. (2023). Ambrettolide (CAS N° 28645-51-4). Retrieved from [Link]

- Journal of the Chemical Society. (1950). 455. Macrocyclic musk compounds. Part III. A new synthesis of ambrettolide from aleuritic acid. Journal of the Chemical Society (Resumed), 2981.

-

PubChem. (8Z)-Oxacycloheptadec-8-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (8Z)-Oxacycloheptadec-8-en-2-one. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Drugfuture. (8Z)-OXACYCLOHEPTADEC-8-EN-2-ONE. Retrieved from [Link]

-

NIST. (8Z)-Oxacycloheptadec-8-en-2-one. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

ScenTree. (2023). Ambrettolide (CAS N° 28645-51-4). Retrieved from [Link]

-

PubChem. 1-Oxacycloheptadec-8-en-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

- Google Patents. (n.d.). US3681395A - Preparation of ambrettolide.

-

Givaudan. (n.d.). Ambrettolide. Retrieved from [Link]

-

PubMed Central. (2025). IR-NMR multimodal computational spectra dataset for 177K patent-extracted organic molecules. Retrieved from [Link]

- Wiley Online Library. (2006). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity.

-

IFF. (n.d.). Ambrettolide|Fragrance Ingredients. Retrieved from [Link]

-